8-[(triphenyl-lambda~5~-phosphanylidene)amino]quinoline
Overview
Description
8-[(Triphenylphosphoranylidene)amino]quinoline is a complex organic compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The compound features a quinoline core substituted with a triphenylphosphoranylidene amino group, which imparts unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-[(triphenyl-lambda~5~-phosphanylidene)amino]quinoline typically involves the reaction of 8-aminoquinoline with triphenylphosphine and an appropriate reagent to form the phosphoranylidene group. One common method involves the use of a Wittig reaction, where the 8-aminoquinoline is reacted with triphenylphosphine and a carbonyl compound under basic conditions to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and the use of catalysts to ensure efficient production .
Chemical Reactions Analysis
Types of Reactions
8-[(Triphenylphosphoranylidene)amino]quinoline can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the phosphoranylidene group to a phosphine oxide.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic conditions.
Major Products Formed
Oxidation: Quinoline N-oxide derivatives.
Reduction: Phosphine oxide derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a ligand in coordination chemistry and as a building block in organic synthesis.
Biology: Investigated for its antimicrobial and antimalarial properties.
Medicine: Potential therapeutic agent for treating infectious diseases and cancer.
Industry: Utilized in the development of novel materials and catalysts.
Mechanism of Action
The mechanism of action of 8-[(triphenyl-lambda~5~-phosphanylidene)amino]quinoline involves its interaction with specific molecular targets. In biological systems, the compound can bind to DNA and proteins, disrupting their normal function. The phosphoranylidene group can also participate in redox reactions, generating reactive oxygen species that can damage cellular components. These interactions contribute to the compound’s antimicrobial and anticancer activities .
Comparison with Similar Compounds
Similar Compounds
8-Aminoquinoline: A precursor to 8-[(triphenyl-lambda~5~-phosphanylidene)amino]quinoline, known for its antimalarial activity.
8-Hydroxyquinoline: Another quinoline derivative with antimicrobial properties.
8-Nitroquinoline: Used in the synthesis of various pharmaceuticals and agrochemicals.
Uniqueness
8-[(Triphenylphosphoranylidene)amino]quinoline is unique due to the presence of the triphenylphosphoranylidene group, which imparts distinct chemical reactivity and biological activity. This group enhances the compound’s ability to participate in redox reactions and interact with biological targets, making it a valuable compound for research and potential therapeutic applications .
Properties
IUPAC Name |
triphenyl(quinolin-8-ylimino)-λ5-phosphane | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H21N2P/c1-4-14-23(15-5-1)30(24-16-6-2-7-17-24,25-18-8-3-9-19-25)29-26-20-10-12-22-13-11-21-28-27(22)26/h1-21H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XZXPXSDTYYNSOE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)P(=NC2=CC=CC3=C2N=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H21N2P | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60406822 | |
Record name | ST4106995 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60406822 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
404.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
377779-80-1 | |
Record name | ST4106995 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60406822 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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